Di-tert-butyl 2-methylmalonate

Physical Organic Chemistry Purification Engineering Process Chemistry

Di-tert-butyl 2-methylmalonate (CAS 34812-95-8), systematically named 1,3-di-tert-butyl 2-methylpropanedioate, is a C-methylated, bis-tert-butyl ester derivative of malonic acid. It belongs to the dialkyl malonate family but is distinguished by the simultaneous presence of a quaternary α‑carbon substituent (methyl) and two acid‑labile tert‑butyl ester protecting groups.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 34812-95-8
Cat. No. B1315056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl 2-methylmalonate
CAS34812-95-8
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H22O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h8H,1-7H3
InChIKeyGBWGGPUIWKWJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl 2-methylmalonate (CAS 34812-95-8): Procurement-Relevant Identity and Class Positioning


Di-tert-butyl 2-methylmalonate (CAS 34812-95-8), systematically named 1,3-di-tert-butyl 2-methylpropanedioate, is a C-methylated, bis-tert-butyl ester derivative of malonic acid [1]. It belongs to the dialkyl malonate family but is distinguished by the simultaneous presence of a quaternary α‑carbon substituent (methyl) and two acid‑labile tert‑butyl ester protecting groups. This combination imparts a predictable, single‑site enolate reactivity that is unavailable in either the parent di-tert-butyl malonate (two enolizable protons) or in dimethyl/diethyl 2-methylmalonates (ester lability mismatch). The compound is a colorless liquid with a molecular formula of C₁₂H₂₂O₄ (MW 230.30 g/mol) and is supplied at ≥95% purity by specialty chemical vendors .

Why Di-tert-butyl 2-methylmalonate Cannot Be Replaced by Generic Malonates in Precision Synthesis


Simple in‑class substitution fails because the target compound's synthetic value resides in the exact spatial and electronic relationship between its three functional domains. Di-tert-butyl malonate (CAS 541‑16‑2), the most obvious bulk replacement, possesses two acidic α‑protons that promote dialkylation, over‑alkylation, and Michael addition side products under phase‑transfer conditions [1]. Conversely, dimethyl or diethyl 2‑methylmalonates lack the acid‑lability differential necessary for chemoselective deprotection in the presence of other sensitive functionality. The tert‑butyl esters in the target compound raise the barrier to nucleophilic acyl substitution while the C‑methyl group eliminates the second enolizable site—together enforcing mono‑functionalization at a single nucleophilic center. Experimental pKa data confirm that the α‑C–H acidity of di‑tert‑butyl malonates differs substantially from their less hindered analogs, directly impacting base selection and reaction kinetics . These factors render the target compound non‑interchangeable for stereoselective C–C bond formations that demand single‑site enolate generation.

Quantitative Differentiation Evidence for Di-tert-butyl 2-methylmalonate vs. Closest Analogs


Physical Property Differentiation: Boiling Point and Density vs. Di-tert-butyl Malonate

Di-tert-butyl 2-methylmalonate exhibits a lower boiling point range (93–96 °C at 10 Torr) and a higher predicted density (0.983 g/cm³) compared to the unsubstituted parent di-tert-butyl malonate (110–111 °C at 22 mmHg; 0.966 g/mL at 25 °C) . The 17 °C difference in boiling point (after compensating for pressure) arises from the replacement of the acidic methylene proton with a methyl group, which reduces intermolecular dipole–dipole interactions while increasing molecular weight by 14 Da. The higher density of the methylated compound indicates a more compact packing arrangement, attributable to the elimination of rotational degrees of freedom associated with the α‑methylene group.

Physical Organic Chemistry Purification Engineering Process Chemistry

Acidity Modulation: pKa Shift Enables Milder Enolate Generation vs. Di-tert-butyl Malonate

The predicted aqueous pKa of di-tert-butyl 2-methylmalonate is 13.16±0.46, whereas the predicted pKa of di-tert-butyl malonate is 11.87±0.46 . This 1.3 log unit decrease in acidity for the methylated compound is directionally consistent with the experimentally observed equilibrium acidity trend in diethyl malonates, where the introduction of a 2‑methyl substituent increased pKHA by 2.0 units in DMSO [1]. The higher pKa of the target compound mandates a stronger base for complete deprotonation (e.g., NaH vs. K₂CO₃), which simultaneously reduces background reactions caused by adventitious enolate formation during storage or handling.

Physical Organic Chemistry Reaction Design Base Selection

Validated Synthetic Reproducibility: >99% Purity at 94% Yield in a Published Procedure

An Organic Syntheses procedure reports the preparation of di-tert-butyl 2-methylmalonate on a 21.1 g scale from methyl malonic acid, di-tert-butyl dicarbonate, tert‑butyl alcohol, and catalytic DMAP, delivering the product as a colorless oil in 94% yield with >99% purity as determined by quantitative ¹H NMR using dimethyl fumarate as an internal standard [1]. This contrasts with the typical mono‑alkylation of di-tert-butyl malonate with methyl iodide, which often produces 80–85% yield and requires fractional distillation to remove dialkylated and unreacted starting material [2]. The direct esterification route avoids the competing dialkylation pathway entirely, providing a single‑component product without recourse to chromatography.

Synthetic Methodology Quality Assurance Scale-Up

Performance in Enantioselective Desymmetrization: Superior Lactone Yield and Enantioselectivity vs. Non-methylated Analog

Di-tert-butyl 2-methylmalonate serves as the critical prochiral intermediate in a chiral Brønsted acid-catalyzed desymmetrization that produces enantioenriched γ‑lactones bearing an all‑carbon quaternary center. The methyl‑substituted hydroxy diester 3a, derived in three steps from di-tert-butyl malonate and methyl iodide (or accessed directly from the target compound), undergoes cyclization with (R)-TRIP phosphoric acid to give lactone 4a in excellent yield and enantioselectivity [1]. Scaling to 1.3 g of lactone from 1.9 g of hydroxy diester has been demonstrated [1]. A broader substrate scope reveals that substitution with methyl, allyl, benzyl, and other groups delivers lactone products in up to 97% yield with enantiomeric excess exceeding 90% [2], outcomes that are unattainable with the unsubstituted di-tert-butyl malonate, which lacks the quaternary center required for enantiodiscrimination.

Asymmetric Catalysis Lactone Synthesis Chiral Building Blocks

Procurement Cost–Benefit: Premium Pricing Reflects Functional Group Uniqueness

Di-tert-butyl 2-methylmalonate is priced at approximately €190/g (1 g scale) from specialty suppliers , whereas the parent di-tert-butyl malonate costs approximately $93.60 for 10 g ($9.36/g) from major US chemical distributors [1], representing a ~20‑fold price premium. This premium directly reflects the elimination of the second enolizable proton through C‑methylation—a structural modification that must be performed under strictly controlled, anhydrous conditions using sodium hydride and methyl iodide, typically yielding 80–85% of mono‑alkylated product [2].

Chemical Procurement Cost Analysis Supply Chain

High-Value Application Scenarios for Di-tert-butyl 2-methylmalonate Based on Verified Evidence


Synthesis of Enantioenriched γ‑Lactones with All‑Carbon Quaternary Centers

As demonstrated by Wilent and Petersen [1], di-tert-butyl 2-methylmalonate is the required prochiral substrate for chiral Brønsted acid-catalyzed desymmetrization producing γ‑lactones in up to 97% yield and >90% ee. The resulting lactones serve as advanced intermediates toward bioactive compounds such as hopeahainol A and camptothecin analogs. No other commercial malonate ester can deliver this structural motif because the quaternary α‑carbon is essential for the desymmetrization event. Research groups pursuing asymmetric synthesis of α,α‑disubstituted lactone natural products should specify this compound as the entry point.

Phase-Transfer Catalytic Alkylation for Quaternary Stereocenter Construction

The target compound's α‑monosubstituted malonate architecture is ideally suited for enantioselective phase-transfer catalytic (PTC) alkylation. In closely analogous systems, α‑monosubstituted tert‑butyl methyl malonates undergo PTC alkylation with cinchona alkaloid-derived catalysts to deliver α,α‑disubstituted products in high yields (up to 99%) and enantioselectivities (up to 96% ee) [2]. The tert‑butyl ester groups are critical here: they provide the steric bulk needed for enantioface discrimination while remaining sufficiently acid-labile for subsequent selective deprotection. Di-tert-butyl 2-methylmalonate is the fully tert‑butyl-protected congener, offering maximum steric differentiation and full orthogonality to methyl or ethyl esters elsewhere in the molecule.

Precursor to 2-Methylmalonic Acid for Metabolic and Diagnostic Studies

Selective cleavage of the tert‑butyl esters under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) liberates 2‑methylmalonic acid, a clinically significant metabolite used as a biomarker for methylmalonic acidemia and vitamin B₁₂ deficiency. Di-tert-butyl 2-methylmalonate provides a non-hygroscopic, organic-solvent-soluble protected form that is easier to handle, store, and quantify compared to the free diacid . Producers of diagnostic standards and enzyme assay kits requiring high-purity methylmalonic acid can use this compound as a stable, easily purified precursor.

Orthogonally Protected Building Block for Sequential Deprotection Strategies

The combination of a single enolizable site with two base-labile, acid-labile protecting groups creates a masking strategy not available in mixed malonate esters. The C‑methyl group blocks a second deprotonation, while the two tert‑butyl esters can be removed simultaneously or—via controlled monohydrolysis—sequentially, to generate half‑ester intermediates [3]. This enables a convergent synthetic logic where the malonate serves as a temporary linchpin. The predicted pKa of 13.16 precludes enolate formation under common mild bases (K₂CO₃, Et₃N), ensuring the compound remains inert during ester deprotection or functional group interconversions elsewhere in the molecule. Medicinal chemistry teams designing multi‑step sequences that require a differentially protected malonate synthon should prioritize this compound over mixed methyl/tert‑butyl esters, which carry a higher risk of premature enolization at the mono‑substituted α‑carbon.

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